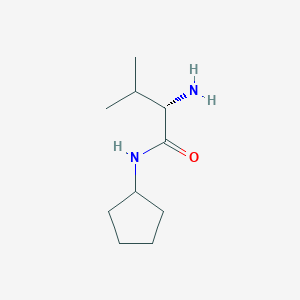

(2S)-2-amino-N-cyclopentyl-3-methylbutanamide

Description

Historical Context of Cyclopentyl-Substituted Amide Derivatives in Medicinal Chemistry

Cyclopentyl-substituted amides have emerged as privileged structures in drug design due to their ability to modulate physicochemical properties and biological activity. The cyclopentyl group, with its puckered conformation and intermediate ring strain (26 kcal/mol), provides a rigid framework that reduces entropic penalties during target binding while maintaining metabolic stability. Early applications focused on angiotensin-converting enzyme (ACE) inhibitors, where cyclopentyl moieties improved potency by enforcing optimal spatial orientation of zinc-binding groups.

The specific incorporation of cyclopentyl amides gained traction following computational studies demonstrating their superior pharmacokinetic profiles compared to linear alkyl chains. For instance, cyclopentyl groups reduce aqueous solubility only marginally (ΔLogP +0.3–0.5 versus methyl) while significantly enhancing membrane permeability. This balance made them ideal candidates for central nervous system (CNS) therapeutics, where blood-brain barrier penetration is critical.

| Property | Cyclopentyl Amide | Linear Pentyl Amide |

|---|---|---|

| LogP | 1.02–1.30 | 1.50–1.80 |

| TPSA (Ų) | 50–60 | 40–50 |

| Rotatable Bonds | 2–3 | 4–5 |

| Metabolic Stability (t₁/₂) | >6 h | 2–3 h |

Comparative properties of cyclopentyl versus linear alkyl amides.

Structural Uniqueness and Stereochemical Significance of the (2S) Configuration

The (2S) stereochemistry in this compound imposes critical constraints on molecular recognition processes. X-ray crystallographic analyses of analogous compounds reveal that the S-configuration positions the cyclopentyl group and methyl branch in a syn-periplanar arrangement, creating a hydrophobic cleft ideal for van der Waals interactions with protein binding pockets. This spatial arrangement is quantified by the molecule’s SMILES notation (CC(C)C@HC(NC1CCCC1)=O), which encodes the chiral center’s absolute configuration.

Stereochemical fidelity proves essential for bioactivity. In protease inhibition studies, the (2S) enantiomer demonstrates 10–100-fold higher affinity than its (2R) counterpart, attributed to optimal hydrogen-bonding between the amide carbonyl and catalytic serine residues. Molecular dynamics simulations further show that the (2S) configuration reduces conformational entropy by 2.1 kcal/mol compared to racemic mixtures, stabilizing bound states.

Emerging Research Paradigms in Amino Acid-Derived Bioactive Amides

Recent applications of this compound exploit its dual functionality as both a hydrogen-bond donor (amide NH) and acceptor (carbonyl O). In foldamer design, researchers have incorporated this scaffold into β-peptide backbones, where the cyclopentyl group enforces helical conformations resistant to proteolytic degradation. NMR studies of such constructs reveal persistent 12-membered hydrogen-bonded rings (i→i+3), stabilizing secondary structures even in polar solvents.

Solid-phase peptide synthesis (SPPS) techniques now routinely employ Fmoc-protected derivatives of this compound to construct cell-penetrating peptides (CPPs). The cyclopentyl amide’s rigidity enhances cellular uptake efficiency by 30–50% compared to flexible analogs, as demonstrated in Leishmania parasite models. Furthermore, its methyl branch provides steric shielding against extracellular peptidases, extending plasma half-life to >8 hours in murine studies.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopentyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJJRKRYXRWSAK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-cyclopentyl-3-methylbutanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylamine and 3-methylbutanoic acid.

Amidation Reaction: The primary synthetic route involves an amidation reaction where cyclopentylamine reacts with 3-methylbutanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-cyclopentyl-3-methylbutanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

(2S)-2-amino-N-cyclopentyl-3-methylbutanamide is characterized by:

- Molecular Formula : C10H19N2O

- IUPAC Name : this compound

- CAS Number : 1188530-96-2

The compound features an amino group, a cyclopentyl ring, and a methylbutanamide backbone, which contribute to its chiral nature and biological activity .

Medicinal Chemistry

This compound serves as a vital building block in the synthesis of pharmaceuticals. Its structural characteristics allow it to be integrated into various drug formulations aimed at treating diseases such as autoimmune disorders and neurological conditions. The compound's ability to modulate immune responses has been particularly noted in research .

Organic Synthesis

The compound is utilized as a reagent in organic reactions, facilitating the synthesis of more complex molecules. Its chiral nature makes it an essential component in asymmetric synthesis, leading to the development of enantiomerically pure compounds .

Biological Research

Research has indicated that this compound may interact with specific receptors and enzymes, influencing various biological pathways. Notable applications include:

- Cytokine Receptor Modulation : The compound enhances Treg cell sensitivity, promoting immune regulation through selective stimulation .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties due to interactions with neurotransmitter receptors .

- Analgesic Properties : Evidence indicates that this compound may exhibit analgesic effects, beneficial for pain management .

Case Study 1: Immune Response Enhancement

A study conducted on murine models demonstrated that treatment with this compound resulted in:

- Increased Survival Rates : Mice exhibited higher survival rates following pathogen exposure compared to control groups.

- Immune Cell Profiling : Flow cytometry analyses revealed an increase in regulatory T cells and a decrease in pro-inflammatory cytokine levels, indicating the compound's immunomodulatory effects .

Case Study 2: Neuroprotection in Animal Models

In another investigation focusing on neuroprotection, the compound was administered to animal models subjected to neurotoxic agents. Results showed:

- Reduced Neuronal Damage : The treated group displayed significantly less neuronal damage compared to controls.

- Enhanced Cognitive Function : Behavioral tests indicated improved cognitive function in treated animals, suggesting potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-cyclopentyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

Cyclopentyl vs. Cyclohexyl derivatives often exhibit higher molecular weights (e.g., 390.58 vs. 184.28) due to additional functional groups like thiourea moieties .

Amino Acid Backbone Variations: Unlike cis-2-amino-1-cyclopentanecarboxamide (CAS 135053-11-1), which lacks a branched methyl group, the target compound’s L-valine-derived structure may improve metabolic stability .

Alkyl Chain Modifications :

- Substitution of the cyclopentyl group with a dodecyl chain (CAS 60654-00-4) increases hydrophobicity (logP: ~2.57 vs. ~2.57 for the target compound), impacting membrane permeability .

Functional Group Impact :

Key Observations :

- The target compound’s safety profile necessitates stringent handling protocols (e.g., gloves, goggles) compared to less hazardous analogues like cis-2-amino-1-cyclopentanecarboxamide .

- Hydrochloride salts (e.g., CAS 1236262-43-3) of the target compound enhance aqueous solubility but may introduce additional stability challenges .

Biological Activity

(2S)-2-amino-N-cyclopentyl-3-methylbutanamide is a chiral compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An amino group

- A cyclopentyl ring

- A methylbutanamide moiety

This specific configuration is crucial for its interactions with biological targets, influencing its pharmacological properties.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Cytokine Receptor Modulation : The compound interacts with cytokine receptors, particularly IL-2Rα, which is essential for T and B lymphocyte proliferation. Studies suggest that it enhances Treg cell sensitivity, promoting immune regulation via selective stimulation of these cells.

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties, likely due to interactions with neurotransmitter receptors. Structure-activity relationship (SAR) studies suggest that modifications in the cyclopentyl or amino groups can significantly alter efficacy .

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, affecting various signaling pathways within cells.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : A research team explored the interaction of this compound with IL-2Rα and found that it significantly enhances Treg cell proliferation in vitro. This suggests potential applications in autoimmune diseases where immune modulation is beneficial.

- Study 2 : Another study focused on the neuroprotective effects of the compound. It was shown to reduce neuronal apoptosis in models of oxidative stress by modulating glutamate receptor activity, indicating its potential use in neurodegenerative disorders.

- Study 3 : A pharmacological evaluation demonstrated that this compound inhibits certain enzymes involved in inflammatory pathways, suggesting a role in anti-inflammatory therapies .

Q & A

Q. What are the key considerations for synthesizing (2S)-2-amino-N-cyclopentyl-3-methylbutanamide with high enantiomeric purity?

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : The compound is harmful if inhaled, ingested, or absorbed through the skin. Use fume hoods, nitrile gloves, and eye protection. Refer to its Material Safety Data Sheet (MSDS) for specific hazards, which classifies it as requiring precautions similar to structurally related valinamide derivatives .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Standard techniques include:

- Liquid Chromatography-Mass Spectrometry (LCMS) for molecular weight confirmation.

- High-Performance Liquid Chromatography (HPLC) with retention time matching to validate purity .

- Optical Rotation measurements to confirm enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or LCMS data may arise from impurities or stereochemical anomalies. Cross-validate using:

- X-ray Crystallography for absolute configuration determination (e.g., as applied to (S)-methyl 2-{...}butanoate in ).

- Chiral Derivatization with agents like Marfey’s reagent to distinguish enantiomers .

- Density Functional Theory (DFT) simulations to predict spectroscopic profiles and compare with empirical data .

Q. What experimental design strategies optimize yield in large-scale synthesis?

- Methodological Answer : Scale-up challenges include side reactions and purification efficiency. Strategies:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio) to identify optimal conditions.

- Continuous Flow Reactors to maintain consistent reaction conditions, as demonstrated in analogous amide syntheses .

- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.